molecular formula C22H29FO5 B1506697 Fluperolone CAS No. 3841-11-0

Fluperolone

Cat. No.: B1506697
CAS No.: 3841-11-0
M. Wt: 392.5 g/mol
InChI Key: SLVCCRYLKTYUQP-DVTGEIKXSA-N
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Description

Fluperolone is a synthetic glucocorticoid corticosteroid. It is known for its anti-inflammatory properties and is used in the treatment of various dermatoses. Although this compound itself was never marketed, its acetate ester, this compound acetate, has been used in medical applications .

Preparation Methods

The synthesis of fluperolone involves multiple steps, starting from the C21 acetate of cortisol. The process includes halogenation at carbon 9, which is identified as fluorine in fludrocortisone. This synthesis enhances the anti-inflammatory activity relative to cortisol . The industrial production methods for this compound acetate involve similar synthetic routes, ensuring the compound’s efficacy and stability.

Chemical Reactions Analysis

Fluperolone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions are derivatives with enhanced anti-inflammatory properties.

Scientific Research Applications

Fluperolone has been extensively studied for its anti-inflammatory properties. It is used in the treatment of various skin conditions and has shown efficacy in reducing inflammation and immune responses. In addition to its medical applications, this compound is also used in research to study the effects of glucocorticoids on cellular processes .

Mechanism of Action

Fluperolone exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory mediators. This binding reduces the production of pro-inflammatory cytokines and other molecules involved in the inflammatory response. The molecular targets include nuclear factor kappa B and other transcription factors that regulate inflammation .

Comparison with Similar Compounds

Fluperolone is similar to other glucocorticoids such as dexamethasone and prednisolone. it has unique properties due to the fluorination at carbon 9, which enhances its anti-inflammatory activity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency and specific applications.

Properties

CAS No.

3841-11-0

Molecular Formula

C22H29FO5

Molecular Weight

392.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-[(2S)-2-hydroxypropanoyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO5/c1-12(24)18(27)21(28)9-7-15-16-5-4-13-10-14(25)6-8-19(13,2)22(16,23)17(26)11-20(15,21)3/h6,8,10,12,15-17,24,26,28H,4-5,7,9,11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1

InChI Key

SLVCCRYLKTYUQP-DVTGEIKXSA-N

Isomeric SMILES

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O

SMILES

CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O

Canonical SMILES

CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O

3841-11-0

Origin of Product

United States

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